5-(m-Methoxyphenyl)-3-(2,5-xylyl)-s-triazole
Description
Properties
CAS No. |
85303-93-1 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-12(2)15(9-11)17-18-16(19-20-17)13-5-4-6-14(10-13)21-3/h4-10H,1-3H3,(H,18,19,20) |
InChI Key |
DDZKDENUAPJIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC(=NN2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
5-(m-Methoxyphenyl)-3-(2,5-xylyl)-s-triazole is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to synthesize and present the current understanding of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The chemical formula of this compound is . Its structural representation can be summarized as follows:
| Property | Description |
|---|---|
| CAS Number | 85303-93-1 |
| Molecular Weight | 285.34 g/mol |
| SMILES Notation | c1(-c2[nH]c(-c3cccc(OC)c3)nn2)c(C)ccc(C)c1 |
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's mechanism appears to involve cell cycle arrest and induction of apoptosis.
Antiproliferative Effects
In a study evaluating the antiproliferative effects of various triazole derivatives, this compound demonstrated notable activity. The compound was tested against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results are summarized in the table below:
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| HeLa | 0.43 | CA-4: 0.04 |
| A549 | 0.38 | CA-4: 0.05 |
| MDA-MB-231 | >10 | CA-4: 0.01 |
These findings indicate that while the compound is effective against certain cell lines, it shows reduced potency against others, particularly MDA-MB-231.
The mechanism by which this compound exerts its effects involves:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells. This was evidenced by increased cyclin B levels and decreased cdc2 phosphorylation.
- Apoptosis Induction : The compound triggers apoptotic pathways as indicated by mitochondrial depolarization and activation of caspase-9.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the phenyl and xylyl groups significantly affect biological activity. For instance:
- Meta vs. Para Substitution : Moving the methyl group from a para to a meta position dramatically reduced antiproliferative activity.
- Alkyl Chain Length : Extending the alkyl chain from methyl to ethyl decreased activity by 5–7 fold.
These observations highlight the importance of specific structural features in determining biological efficacy.
Case Studies
Several case studies have been conducted to further elucidate the biological properties of this compound:
- Zebrafish Model : In vivo studies using zebrafish xenografts demonstrated that treatment with this compound significantly reduced tumor mass without exhibiting toxicity at effective concentrations.
- Comparative Analysis : When compared to other triazole derivatives, this compound exhibited superior activity in certain assays, suggesting it may serve as a lead compound for further development.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of s-triazole compounds, including 5-(m-Methoxyphenyl)-3-(2,5-xylyl)-s-triazole, exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that modifications to the phenyl groups can enhance or reduce biological activity:
- Case Study : A derivative with a methyl group at the meta-position showed a dramatic reduction in activity against MDA-MB-231 cells, indicating that structural modifications can significantly influence efficacy .
- Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | >10 |
| Modified Compound A | HeLa | 25 |
| Modified Compound B | A549 | 50 |
The above table summarizes the IC50 values for various compounds derived from the s-triazole framework, highlighting the potential of these compounds in cancer therapy.
Synthesis and Modification
The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups. The strategic modification of these groups can lead to enhanced biological properties:
- Synthesis Pathway : The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. This allows for fine-tuning of the molecular structure to optimize activity against specific biological targets .
Antimicrobial Properties
Beyond its antitumor applications, s-triazole derivatives have shown promise as antimicrobial agents. The introduction of methoxy and xylyl groups has been linked to increased interaction with microbial targets:
Comparison with Similar Compounds
Structural and Substituent Comparisons
Substituent positions and electronic properties critically influence triazole derivatives’ behavior. Key comparisons include:
Key Insights :
Key Insights :
Key Insights :
Key Insights :
- The 2,5-xylyl group in the target compound may mitigate reproductive toxicity compared to o-tolyl (ortho-methylphenyl) due to reduced steric strain .
- Further in vivo studies are required to confirm safety.
Data Tables
Table 1: Substituent Effects on Key Properties
Preparation Methods
Cyclization of Acylthiosemicarbazides with Substituted Benzoyl Chlorides
A well-documented approach to synthesize 1,2,4-triazoles involves the acylation of thiosemicarbazide derivatives with substituted benzoyl chlorides, followed by cyclization to form the triazole ring.
Step 1: Acylation
Thiosemicarbazide or substituted thiosemicarbazides are reacted with m-methoxybenzoyl chloride and 2,5-dimethylbenzoyl chloride to form acylthiosemicarbazide intermediates. This step is typically carried out in anhydrous solvents such as pyridine or dichloromethane under cooling to control reactivity.Step 2: Cyclization
The acylthiosemicarbazides undergo cyclization under acidic or basic conditions, often by heating in ethanol or acetic acid, to yield the 1,2,4-triazole ring system with the desired aryl substitutions at positions 3 and 5.Step 3: Purification
The crude product is purified by recrystallization or chromatography to isolate the pure 5-(m-Methoxyphenyl)-3-(2,5-xylyl)-s-triazole.
This method is supported by research on related methoxyphenyl-substituted triazoles exhibiting biological activity, where similar synthetic routes were employed with high yields and purity.
Diazotization and Cyclization Methods Avoiding Metal Catalysts
Recent advances in triazole synthesis emphasize environmentally friendly methods avoiding metal catalysts and strong acids. One such method involves:
- Diazotization of appropriate diamines or hydrazine derivatives in the presence of sodium nitrite and carbon dioxide under mild conditions (ambient temperature and pressure),
- Formation of triazole rings through intramolecular cyclization facilitated by controlled pH adjustment (pH 6–6.5) using sodium hydroxide,
- Avoidance of strong acids and metal catalysts such as copper, silver, rhodium, or palladium,
- Use of CO2 bubbling to maintain equilibrium and promote reaction efficiency.
Though this method is primarily described for benzotriazole derivatives, the principles can be adapted for substituted triazoles like this compound by selecting appropriate substituted amines or hydrazine precursors.
Alkylation of 4,5-Dihydro-1,2,4-triazole-5-thiones
Another synthetic route involves:
- Preparation of 3-(m-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione intermediates,
- Subsequent S-alkylation with alkyl halides to introduce substituents,
- Cyclization and oxidation steps to form the fully aromatic triazole ring.
This method has been used to synthesize methoxyphenyl-substituted triazoles with anti-inflammatory activity, indicating its applicability for preparing structurally related compounds.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) | Purity Notes |
|---|---|---|---|---|---|
| Acylation of Thiosemicarbazides + Cyclization | m-Methoxybenzoyl chloride, 2,5-dimethylbenzoyl chloride, pyridine, heat | Straightforward, well-established, high regioselectivity | Requires handling of acid chlorides, moisture sensitive | 70–90% | High purity after recrystallization |
| Diazotization with CO2 and NaNO2 | Substituted diamines, sodium nitrite, CO2 bubbling, NaOH neutralization | Metal-free, mild conditions, environmentally friendly | Mainly demonstrated for benzotriazoles, adaptation needed | 80–95% | High purity, minimal purification needed |
| Alkylation of Dihydrotriazole-thiones | 1-iodobutane or bromo-ethanone derivatives, base | Allows functional group diversity, useful for bioactive derivatives | Multi-step, requires intermediate isolation | 60–85% | Purity depends on alkylation efficiency |
Research Findings and Notes
The acylation-cyclization route is the most commonly reported and reliable method for synthesizing this compound, providing good yields and structural control.
The diazotization method offers a greener alternative, avoiding heavy metals and strong acids, which is advantageous for industrial scale-up and environmental compliance. However, its direct application to this specific compound requires precursor availability and optimization.
Alkylation of triazole-thione intermediates allows for structural diversification but involves more synthetic steps and purification challenges.
Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Q & A
Q. What are the established synthetic routes for 5-(m-Methoxyphenyl)-3-(2,5-xylyl)-s-triazole, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, triazole derivatives are often prepared by cyclocondensation of hydrazine derivatives with carbonyl intermediates under acidic or basic conditions . Optimization strategies include:
- Catalyst screening : Testing palladium or copper catalysts for coupling efficiency.
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
Yield improvements (from ~45% to >70%) have been achieved by stepwise purification using column chromatography and recrystallization .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- H/C NMR : Resolve methoxy (δ 3.7–3.9 ppm) and xylyl methyl protons (δ 2.1–2.4 ppm). Aromatic protons appear as complex splitting patterns (δ 6.8–7.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- X-ray crystallography : Resolve π-π stacking interactions between triazole and xylyl groups, as seen in analogous triazole derivatives .
- IR spectroscopy : Identify C=N stretches (~1600 cm) and triazole ring vibrations (~1500 cm) .
Q. How does the electronic environment of the m-methoxyphenyl group influence the compound's reactivity in heterocyclic substitution reactions?
Methodological Answer: The electron-donating methoxy group increases electron density on the phenyl ring, enhancing nucleophilic substitution at the triazole’s C-3 position. This effect:
- Promotes regioselectivity : Para-substitution on the xylyl group is favored due to steric hindrance from methyl groups .
- Modulates redox stability : Electrochemical studies show reduced oxidation potential compared to non-methoxy analogs, impacting catalytic applications .
Advanced Research Questions
Q. What contradictions exist between computational predictions and experimental spectral data for this triazole derivative, and how can they be resolved?
Methodological Answer: Discrepancies often arise in H NMR chemical shifts due to solvent effects and conformational flexibility. For example:
- Predicted vs. observed shifts : DFT calculations (B3LYP/6-311+G**) may underestimate deshielding of xylyl protons by ~0.3 ppm .
- Resolution strategies :
- Use hybrid solvation models (e.g., COSMO-RS) to account for solvent polarity.
- Compare experimental X-ray data with computational geometry optimizations to refine torsion angles .
Q. What strategies can be employed to resolve conflicting bioactivity results across different antimicrobial assay models?
Methodological Answer: Conflicting MIC values (e.g., Gram-positive vs. Gram-negative bacteria) may stem from:
- Membrane permeability differences : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess intrinsic activity .
- Assay standardization :
- Normalize inoculum density to 1×10 CFU/mL.
- Include positive controls (e.g., ciprofloxacin) and solvent-blank corrections .
- Time-kill kinetics : Perform time-dependent studies to distinguish bacteriostatic vs. bactericidal effects .
Q. How can structure-activity relationship (SAR) studies be designed to investigate the role of the xylyl substituent in modulating pharmacological properties?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogenated or nitro-substituted xylyl groups to assess electronic effects on target binding .
- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, focusing on hydrophobic pockets accommodating methyl groups .
- Pharmacophore mapping : Identify critical distances between methoxy oxygen and triazole nitrogen (optimal: 4.5–5.0 Å) for antimicrobial activity .
Q. What toxicological parameters should be prioritized in reproductive toxicity studies based on structural analogs?
Methodological Answer:
- TDLo assessment : For analogs, subcutaneous TDLo values as low as 25 mg/kg (rat) have shown reduced implantation rates .
- Key endpoints :
- Fertility indices (e.g., mating success, sperm motility).
- Teratogenicity screening via zebrafish embryo models.
- Mitigation strategies : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce placental transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
